Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-
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Overview
Description
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- is an organic compound with the molecular formula C11H16N2OS This compound is characterized by the presence of a pyridine ring substituted with a methylthio group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with 3-(methylthio)-4-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a suitable catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-
- Propanamide, N,2-dimethyl-
- Propanamide, 2,2-dimethyl-
Uniqueness
Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]- is unique due to the presence of the methylthio group on the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.
Properties
CAS No. |
86847-72-5 |
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Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-methylsulfanylpyridin-4-yl)propanamide |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)10(14)13-8-5-6-12-7-9(8)15-4/h5-7H,1-4H3,(H,12,13,14) |
InChI Key |
DXNVRDGTAOBDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)SC |
Origin of Product |
United States |
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